![molecular formula C3H3Na5O10P2 B1140870 2,3-DIPHOSPHO-D-GLYCERIC ACID PENTASODIUM SALT CAS No. 102783-53-9](/img/structure/B1140870.png)
2,3-DIPHOSPHO-D-GLYCERIC ACID PENTASODIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,3-diphospho-D-glyceric acid derivatives has been explored in various studies. Negelein's research on the synthesis, determination, analysis, and properties of 1,3-diphosphoglyceric Acid highlighted a methodology that involves the catalysis of glyceraldehyde 3-phosphate, phosphate, and acetaldehyde into DPGA and ethanol (Negelein, 1957). Additionally, Baer and Robinson synthesized a racemic analogue of 2,3-diphospho-D-glyceric acid, demonstrating the potential for synthesizing similar compounds (Baer & Robinson, 1971).
Wissenschaftliche Forschungsanwendungen
Salting-out and Salting-in Effects : A study explores the salting-out and salting-in effects of various organic compounds, including Pentasodium phytate. This compound shows a pronounced salting-out effect, meaning it can promote the separation of certain substances from a mixture, useful in extraction processes (Grundl et al., 2017).
Toxicological Study : Another research focuses on the pentasodium salt of diethylenetriaminepentaacetic acid, used in the chemical industry, evaluating its toxic properties and establishing safe exposure levels (Ogudov et al., 2022).
Lead Interaction with Red Blood Cells : A study from 1929 investigates how lead interacts with the constituents of red blood cells, including lead diphospho glycerate, a compound related to 2,3-Diphospho-D-glyceric acid pentasodium salt, and its effects on cell fragility and toxicity (Maxwell & Bischoff, 1929).
Synthesis and Evaluation of Derivatives : The synthesis of 2,3-O-Dipalmitoyl-D-glyceric acid from D-glyceric acid calcium salt and its cytotoxicity evaluation demonstrates the potential for creating derivatives of 2,3-Diphospho-D-glyceric acid for specific applications (Sato et al., 2012).
Synthesis of Analogues : Research on synthesizing racemic analogues of 2,3-Diphospho-D-glyceric acid, which could be significant in understanding the compound's role in biochemical processes, has been conducted (Baer & Robinson, 1971).
Method for Analysis : A method for assaying 2,3-diphosphoglyceric acid (DPG) has been described, involving the stoichiometric conversion of 2,3-DPG for measurement, which is crucial in biochemical analysis (Keitt, 1971).
Wirkmechanismus
Target of Action
The primary target of 2,3-Diphospho-D-glyceric Acid Pentasodium Salt is hemoglobin present in the concave center of red blood cells . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.
Mode of Action
2,3-Diphospho-D-glyceric Acid Pentasodium Salt binds to hemoglobin, reducing its oxygen affinity . This means that the compound makes it easier for hemoglobin to release oxygen to the tissues, enhancing oxygen delivery throughout the body.
Biochemical Pathways
The compound is a metabolite of glycolysis within human erythrocytes, produced by 2,3-diphosphoglycerate mutase in an alternative to the glycolytic pathway . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy.
Pharmacokinetics
As a highly anionic polyphosphorus compound , it is likely to have unique pharmacokinetic properties. Its solubility in water suggests it could be readily absorbed and distributed in the body.
Result of Action
The binding of 2,3-Diphospho-D-glyceric Acid Pentasodium Salt to hemoglobin results in enhanced oxygen delivery to the body’s tissues . Additionally, it is an endogenous, selective inhibitor of vascular calcification (VC) and significantly delays the formation of crystalline calpain particles (CPP) . It also inhibits calcification in the mouse vascular smooth muscle cell line (MOVAS) without cytotoxic effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pentasodium;(2R)-2,3-diphosphonatooxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5/t2-;;;;;/m1...../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRMRMXBVAUXKZ-WXQRJNCRSA-I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Na5O10P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2762423 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.